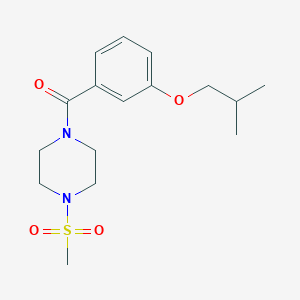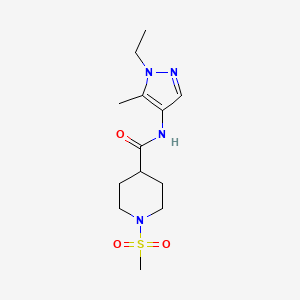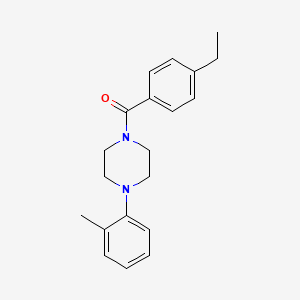![molecular formula C18H21NO3 B4725867 N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4725867.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide
Overview
Description
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzamide derivatives and exhibits unique pharmacological properties that make it a promising candidate for scientific research.
Mechanism of Action
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological functions, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR by this compound results in the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including neuroprotection, anti-inflammation, and cognitive enhancement. It has been shown to protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders. This compound has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide exhibits several advantages for lab experiments, including high potency, selectivity, and low toxicity. However, its use in lab experiments is limited by its high cost and limited availability. This compound also exhibits poor solubility in water, which may restrict its use in certain experimental settings.
Future Directions
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide holds promise for future research in various neurological disorders. Some potential future directions for research include:
1. Investigating the potential therapeutic applications of this compound in other neurological disorders, such as multiple sclerosis and traumatic brain injury.
2. Developing novel formulations of this compound to improve its solubility and bioavailability.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Studying the underlying mechanisms of this compound's neuroprotective and anti-inflammatory effects to identify potential targets for drug development.
5. Exploring the potential use of this compound as a cognitive enhancer in healthy individuals and elderly populations.
Conclusion
In conclusion, this compound is a promising compound that exhibits unique pharmacological properties that make it a promising candidate for scientific research. Its selective agonism of the α7 nAChR and neuroprotective and anti-inflammatory effects make it a potential therapeutic agent for various neurological disorders. Further research is needed to fully understand the potential applications of this compound in clinical settings.
Scientific Research Applications
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to exhibit neuroprotective and anti-inflammatory properties that make it a promising candidate for scientific research.
properties
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-4-7-17(12-14(13)2)22-11-10-19-18(20)15-5-8-16(21-3)9-6-15/h4-9,12H,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCMZXATMPAXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4725797.png)
![4-chloro-N-[3-(2-ethyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4725809.png)


![N-(2,6-difluorobenzyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4725834.png)
![methyl 2-[({[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4725842.png)
![2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4725849.png)
![4-(ethoxycarbonyl)benzyl 4-{[(2-methylphenyl)amino]methyl}benzoate](/img/structure/B4725858.png)
![N-(2-methylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4725859.png)

![5-[(4-ethoxy-1-naphthyl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4725883.png)

![1-(4-chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}-2-propen-1-one](/img/structure/B4725903.png)